

# Droxinostat CAS number 99873-43-5 research

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## Compound of Interest

Compound Name: **Droxinostat**  
Cat. No.: **B1684659**

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An In-depth Technical Guide to **Droxinostat** (CAS No. 99873-43-5)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Droxinostat** (also known as NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with a distinct selectivity profile. Primarily targeting HDACs 3, 6, and 8, it has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its mechanism of action involves the induction of histone acetylation, downregulation of key anti-apoptotic proteins like c-FLIP, and activation of both intrinsic and extrinsic apoptotic pathways. This technical guide provides a comprehensive overview of the research on **Droxinostat**, summarizing its inhibitory activity, detailing key experimental protocols, and visualizing its molecular signaling pathways.

## Core Properties and Mechanism of Action

**Droxinostat**, with the chemical formula  $C_{11}H_{14}ClNO_3$ , is a selective inhibitor of histone deacetylases, enzymes that play a crucial role in chromatin remodeling and the transcriptional regulation of genes.<sup>[1][2]</sup> Unlike pan-HDAC inhibitors, **Droxinostat** exhibits selectivity for specific Class I and IIb HDAC isoforms.<sup>[2]</sup>

The primary mechanism of **Droxinostat** involves the inhibition of HDAC3, HDAC6, and HDAC8.<sup>[1][2][3][4][5]</sup> This inhibition leads to an accumulation of acetylated histones (specifically H3 and H4), which alters chromatin structure and modulates the expression of genes involved in cell cycle regulation and apoptosis.<sup>[1][6]</sup> A key molecular consequence of

**Droxinostat** treatment is the significant downregulation of c-FLIP (cellular FLICE-like inhibitory protein), a critical inhibitor of the extrinsic apoptosis pathway.<sup>[3][6][7]</sup> By reducing c-FLIP levels, **Droxinostat** sensitizes cancer cells to apoptosis induced by death receptor ligands such as FAS and TRAIL.<sup>[3][7]</sup> Furthermore, research indicates that **Droxinostat** activates the intrinsic mitochondrial apoptotic pathway and induces cellular apoptosis through the generation of reactive oxygen species (ROS).<sup>[6][8]</sup>

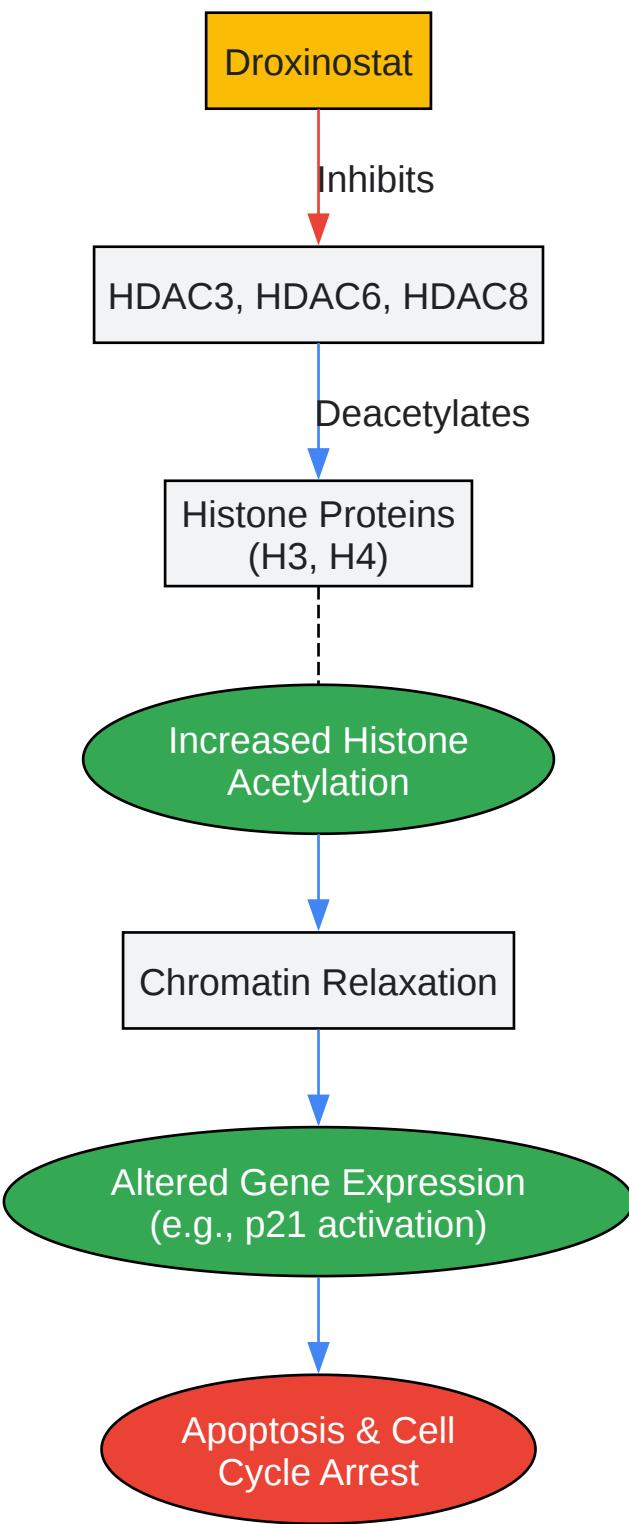
## Quantitative Data: Inhibitory Activity

The inhibitory concentration (IC<sub>50</sub>) values of **Droxinostat** against various human HDAC isoforms have been determined through in vitro enzymatic assays. The compound shows the highest potency against HDAC8 and HDAC6.

Target	IC <sub>50</sub> Value (μM)	Selectivity Notes	References
HDAC8	1.46	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
HDAC6	2.47	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
HDAC3	16.9	>8-fold selective for HDAC6/8 over HDAC3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
HDAC1, 2, 4, 5, 7, 9, 10	>20	No significant inhibition observed	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a>

## Signaling Pathways and Cellular Effects

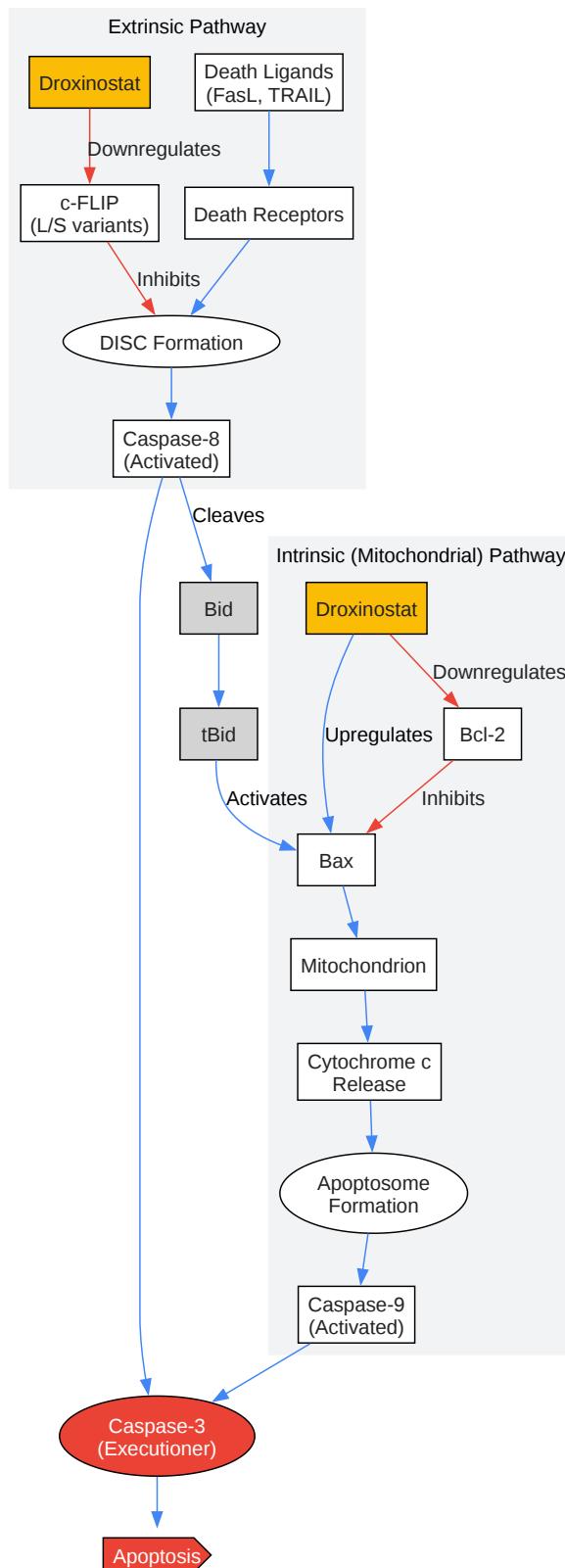
**Droxinostat**'s anticancer effects are mediated through several interconnected signaling pathways, primarily converging on the induction of apoptosis.



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**Droxinostat**'s core mechanism of HDAC inhibition.

**Droxinostat**'s primary pro-apoptotic mechanism involves sensitizing cells to death receptor-mediated apoptosis by downregulating the inhibitor c-FLIP.[6][7][8] This allows for the activation of caspase-8, which can directly trigger the executioner caspases or cleave Bid to tBid, thereby activating the mitochondrial pathway.



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**Droxinostat-induced apoptotic signaling pathways.**

## Preclinical In Vitro & In Vivo Research

**Droxinostat** has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative and colony formation inhibition effects.

### In Vitro Studies

Studies have shown that **Droxinostat** effectively inhibits the growth of hepatocellular carcinoma (HCC), colon cancer, prostate cancer, and breast cancer cell lines.[3][6][8]

Summary of In Vitro Effects:

Cell Line(s)	Cancer Type	Observed Effects	References
SMMC-7721, HepG2	Hepatocellular Carcinoma	Inhibited proliferation and colony formation; induced apoptosis via mitochondrial pathway and FLIP downregulation.	[1][6][10]
HT-29	Colon Cancer	Inhibited cell growth and colony formation; induced apoptosis and ROS production; reduced expression of HDAC3, 6, and 8.	[1][8]
PPC-1, PC-3, DU-145	Prostate Cancer	Sensitized cells to anoikis and apoptosis induced by Fas/TRAIL.	[3][6][8]
T47D, MCF-7	Breast Cancer	Sensitized cells to apoptosis by decreasing c-FLIP expression.	[3][6][7]
OVCAR-3	Ovarian Cancer	Sensitized cells to anoikis or CH-11-induced apoptosis.	[3][6][8]

## In Vivo Studies

Preclinical in vivo data is limited but supportive. In a key study using severe combined immunodeficient (SCID) mice, PPC-1 prostate cancer cells pre-treated with 30  $\mu$ M **Droxinostat** showed decreased distant tumor formation compared to untreated cells.[7] Further in vivo research is necessary to establish the pharmacokinetic, pharmacodynamic, and efficacy profile of **Droxinostat** in animal models.[6]

## Experimental Protocols

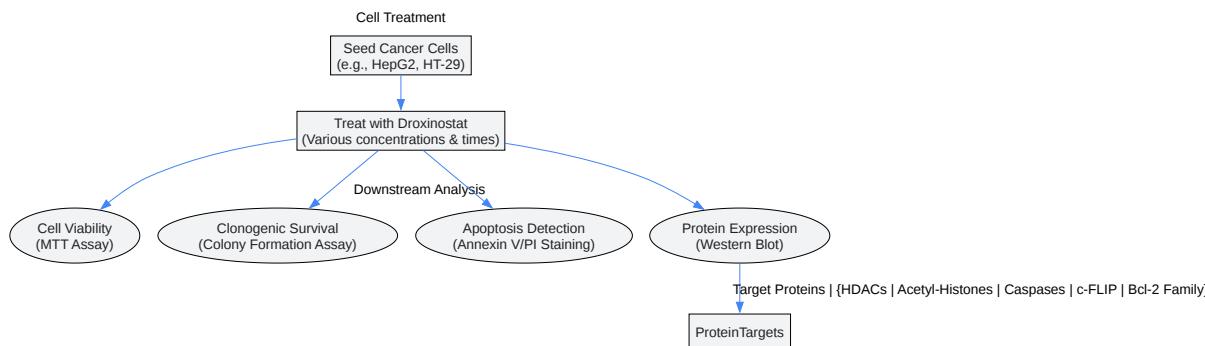
The following section details common methodologies used to evaluate the efficacy and mechanism of **Droxinostat** in a laboratory setting.

### Cell Proliferation and Viability Assays

- MTT Assay: To assess cell viability, human hepatoma cell lines (e.g., HepG2, SMMC-7721) are seeded in 96-well plates.<sup>[6]</sup> Following overnight incubation, cells are treated with various concentrations of **Droxinostat** (e.g., 0-80  $\mu$ M) for time points ranging from 24 to 120 hours.<sup>[4][6]</sup> Cell viability is quantified by adding MTT reagent and measuring the absorbance at 490 nm.<sup>[6]</sup>
- Colony Formation Assay: To evaluate long-term survival, cells are seeded at low density (e.g., 1000 cells/dish) and treated with **Droxinostat** (e.g., 20  $\mu$ M) or vehicle (DMSO) for 48 hours.<sup>[6]</sup> The medium is then replaced, and cells are incubated for an additional 15 days to allow for colony growth. Colonies are fixed with methanol, stained with crystal violet, and counted.<sup>[6]</sup>

### Apoptosis Analysis

- Flow Cytometry: Cells are seeded in 6-well plates and treated with a range of **Droxinostat** concentrations (e.g., 0-80  $\mu$ M) for 48 hours.<sup>[6]</sup> Harvested cells are then stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry, where Annexin V positive/PI negative cells are identified as early apoptotic and Annexin V positive/PI positive cells as late apoptotic.<sup>[6]</sup>
- Western Blot Analysis: To probe the molecular mechanism, cells are treated with **Droxinostat** (e.g., 0, 10, 20, 40  $\mu$ M) for 48 hours.<sup>[4][6]</sup> Cell lysates are collected, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect levels of key proteins such as HDAC3, acetylated-H3, acetylated-H4, cleaved caspases (3, 8, 9), PARP, Bcl-2 family proteins (Bax, Bcl-2), and c-FLIP.<sup>[4][6][8]</sup>  $\beta$ -actin is typically used as a loading control.<sup>[6]</sup>



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